![molecular formula C16H22N2 B2619461 N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine CAS No. 1094317-34-6](/img/structure/B2619461.png)
N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine
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Overview
Description
“N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a propan-2-amine group .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One common approach involves the reaction of amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole ring attached to a propan-2-amine group via a methylene bridge. The pyrrole ring is substituted with two methyl groups and one phenyl group .Chemical Reactions Analysis
Pyrrole derivatives, including this compound, can undergo a variety of chemical reactions. They can participate in electrophilic substitution reactions, similar to other aromatic compounds .Scientific Research Applications
- Imidazole derivatives have shown antibacterial properties. For instance, compounds like clemizole and nitroso-imidazole possess antibacterial effects .
- Syed et al. synthesized imidazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited potent anti-tubercular effects .
- Imidazole-containing compounds have been investigated for their cytotoxic activity against cancer cell lines .
- Commercial drugs like omeprazole , pantoprazole , and thiabendazole contain the 1,3-diazole ring and are used for antiulcer and antihelmintic purposes .
Antibacterial Activity
Antitubercular Potential
Anticancer Properties
Anti-Inflammatory and Antioxidant Effects
Antiviral Activity
Antiulcer and Antihelmintic Properties
Other Applications
Future Directions
Pyrrole derivatives have been the focus of many research studies due to their diverse biological activities. Researchers are exploring this skeleton to its maximum potential against several diseases or disorders . The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.
properties
IUPAC Name |
N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-12(2)17-11-15-10-13(3)18(14(15)4)16-8-6-5-7-9-16/h5-10,12,17H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROPWZWUKHGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CNC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)propan-2-amine |
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